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Compound of Interest

Compound Name: Fingolimod Impurity 13

CAS No.: 882691-14-7

Cat. No.: B601845 Get Quote

Targeting Ethyl 2-amino-2-(hydroxymethyl)-4-(4-
octylphenyl)butanoate
Executive Summary & Impurity Identity
Fingolimod Impurity 13 is a critical process-related intermediate arising during the synthesis

of Fingolimod Hydrochloride. Chemically identified as Ethyl 2-amino-2-(hydroxymethyl)-4-(4-

octylphenyl)butanoate, it represents an "incomplete reduction" species where the ester

functionality has not been fully converted to the primary alcohol of the final drug substance.

Unlike genotoxic impurities (e.g., alkyl halides or nitro-precursors) often flagged under ICH M7,

Impurity 13 is structurally analogous to the API and is primarily controlled under ICH Q3A (R2)

standards for organic impurities.

Chemical Identification
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Attribute Specification

Common Name Fingolimod Impurity 13 (Vendor Designation)

Chemical Name
Ethyl 2-amino-2-(hydroxymethyl)-4-(4-

octylphenyl)butanoate

CAS Number 882691-14-7

Molecular Formula C₂₁H₃₅NO₃

Molecular Weight 349.51 g/mol

Structural Alert None (Non-mutagenic process intermediate)

Origin
Incomplete reduction of the serine-analog

intermediate (Adachi-Fujita route)

Regulatory Specifications & Limits
The control strategy for Impurity 13 is derived from its classification as a non-mutagenic,

process-related organic impurity.

Regulatory Framework (ICH Q3A vs. ICH M7)
While Fingolimod synthesis involves mutagenic precursors (e.g., alkyl halides, nitro

compounds), Impurity 13 poses a low toxicological risk due to its structural similarity to the API

and lack of DNA-reactive functional groups. Therefore, it does not require control to the

nanogram levels (TTC) mandated by ICH M7.

Applicable Guideline:ICH Q3A (R2) - Impurities in New Drug Substances.[1]

Specification Limits
For a maximum daily dose (MDD) of Fingolimod (0.5 mg/day), the following thresholds apply.

Note that because the MDD is very low (< 2g/day), the percentage limits are stricter than for

high-dose drugs.
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Threshold Type Limit Calculation Regulatory Limit

Reporting Threshold 0.05% 0.05%

Identification Threshold
0.10% or 1.0 mg (whichever is

lower)
0.10%

Qualification Threshold
0.15% or 1.0 mg (whichever is

lower)
0.15%

Recommended Specification Based on Process Capability NMT 0.15%

Scientific Justification:

NMT 0.15%: This is the standard Qualification Threshold. If the impurity profile exceeds this,

toxicological qualification (Safety studies) is required.

NMT 0.10%: Many manufacturers tighten this limit to 0.10% to align with the Identification

Threshold, avoiding the need to chemically characterize the peak in every batch if it varies.

Formation Pathway & Process Control
Impurity 13 is generated during the reduction step of the Adachi-Fujita Synthesis (or similar

malonate pathways). The key transformation involves reducing the ethyl ester and the

acetamido group to form the amino-diol core.

Mechanism of Formation
Precursor: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (or similar ethyl ester

intermediate).[2][3]

Reaction: Reduction using agents like Sodium Borohydride (

) or Lithium Aluminum Hydride (

).

Failure Mode: Insufficient reducing agent equivalents, low reaction temperature, or

premature quenching results in the mono-reduction of the ester, leaving one ethyl ester
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group intact (Impurity 13).

Synthesis Pathway Diagram (DOT)
The following diagram illustrates the critical control point (CCP) where Impurity 13 diverges

from the main pathway.
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Caption: Synthesis workflow highlighting the divergence of Impurity 13 due to incomplete

reduction of the ester intermediate.

Analytical Methodology (HPLC)
To ensure compliance with the NMT 0.15% limit, a stability-indicating HPLC method is required.

The method must resolve Impurity 13 from the API and other homologs (e.g., Impurity 14/Hexyl

homolog).
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Method Principles
Column: C18 (Octadecyl silane), high surface area to retain the hydrophobic octyl chain.

Mobile Phase: Acidic pH is critical. Fingolimod and Impurity 13 are amines; low pH ensures

they are protonated and do not tail.

Detection: UV at 215-220 nm (Absorbance of the phenyl ring).

Recommended Protocol (USP/EP Aligned)
Parameter Condition

Column
Purospher STAR RP-18 (150 x 3.0 mm, 3 µm)

or equivalent C18

Mobile Phase A

Buffer: 20 mM Potassium Dihydrogen

Phosphate (

), adjusted to pH 3.0 with Phosphoric Acid.

Mobile Phase B Acetonitrile (ACN)

Flow Rate 1.0 - 1.2 mL/min

Column Temp
45°C (Elevated temperature improves mass

transfer for the lipid tail)

Injection Volume 10 µL

Gradient

Time (min) / %B: 0/30

25/80

30/80

31/30

System Suitability Criteria:

Resolution (
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): NLT 1.5 between Fingolimod and Impurity 13 (Impurity 13 typically elutes after Fingolimod
due to the retained ethyl ester making it more hydrophobic than the diol).

Tailing Factor: NMT 2.0.

Purge & Remediation Strategy
If Impurity 13 is detected above 0.10% in the crude API, the following purification strategies are

validated:

Reprocessing (Chemical):

Re-subject the crude material to the reduction condition (e.g.,

in Methanol) to drive the conversion of the residual ethyl ester (Impurity 13) to the alcohol
(Fingolimod).

Recrystallization:

Solvent System: Ethanol/HCl or Acetone/Water.

Mechanism: Impurity 13 (ester) has different solubility solubility parameters than the

Fingolimod (diol) salt. Crystallization of the Hydrochloride salt effectively purges the non-

salt forming or lipophilic ester impurities.
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Analytical Method:Stability indicating HPLC method for the quantification of Fingolimod.

Research Journal of Pharmacy and Technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b601845?utm_src=pdf-custom-synthesis
https://database.ich.org/sites/default/files/ICH_M7(R2)_Guideline_Step4_2023_0216_0.pdf
https://www.ijacskros.com/uploads/articles/1769666751_45570ff2edc3f18cc9bd.pdf
https://www.derpharmachemica.com/pharma-chemica/efficient-method-for-the-synthesis-of-fingolimod-and-impurities.pdf
https://www.sigmaaldrich.com/SG/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/fingolimod-hplc-assay-and-impurity-profiling-methods
https://www.ijpcbs.com/articles/rphplc-methoddevelopment-and-validationfor-the-estimation-of-fingolimodinpharmaceuticaldosage-form.pdf
https://www.benchchem.com/product/b601845#regulatory-specifications-for-fingolimod-impurity-13-limits
https://www.benchchem.com/product/b601845#regulatory-specifications-for-fingolimod-impurity-13-limits
https://www.benchchem.com/product/b601845#regulatory-specifications-for-fingolimod-impurity-13-limits
https://www.benchchem.com/product/b601845#regulatory-specifications-for-fingolimod-impurity-13-limits
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601845?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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